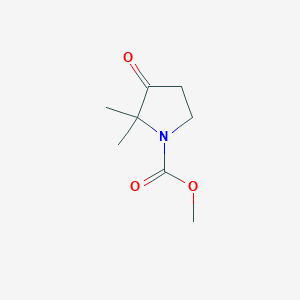

Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

カタログ番号 B2998010

CAS番号:

77130-93-9

分子量: 171.196

InChIキー: NPFDVDIFQFIDOW-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

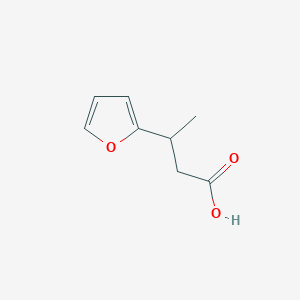

“Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 77130-93-9 . It has a molecular weight of 171.2 and its IUPAC name is methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate” is 1S/C8H13NO3/c1-8(2)6(10)4-5-9(8)7(11)12-3/h4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate” is a liquid with a molecular weight of 171.2 .科学的研究の応用

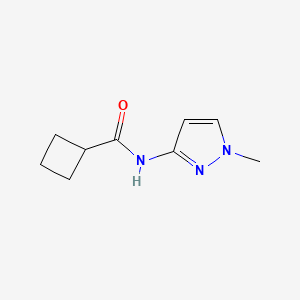

1. Drug Discovery

- Application Summary: The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Methods of Application: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .

- Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

2. Synthesis of Indole Derivatives

- Application Summary: Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community .

- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .

3. Synthesis of Gymnodimine

- Application Summary: Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, a similar compound, has been used as a chiral building block to make the key tetrahydrofuran subunit of (−)-gymnodimine, a marine algal toxin .

- Methods of Application: The compound is used to prepare an enedione by reacting with dimethyl methylphosphonate, BuLi, and phenylglyoxal, which in turn is used to synthesize cyclopentenone derivatives .

- Results or Outcomes: The synthesis of gymnodimine provides a method for producing this marine algal toxin for further study .

4. Material Science

- Application Summary: Pyrrolidine derivatives, including Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, can be used in material science research .

- Methods of Application: The specific methods of application in material science can vary widely depending on the specific research goals .

- Results or Outcomes: The outcomes of this research can lead to the development of new materials with unique properties .

5. Synthesis of Bioactive Compounds

- Application Summary: The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Methods of Application: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .

- Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

6. Chemical Synthesis

- Application Summary: Pyrrolidine derivatives, including Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, can be used in chemical synthesis .

- Methods of Application: The specific methods of application in chemical synthesis can vary widely depending on the specific research goals .

- Results or Outcomes: The outcomes of this research can lead to the development of new compounds with unique properties .

特性

IUPAC Name |

methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-8(2)6(10)4-5-9(8)7(11)12-3/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFDVDIFQFIDOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CCN1C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

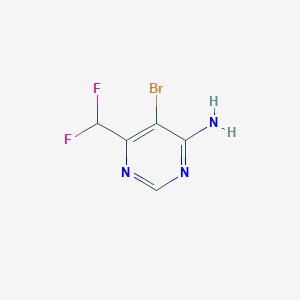

5-Bromo-6-(difluoromethyl)pyrimidin-4-amine

1706451-58-2

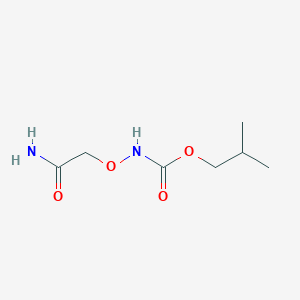

2-Methylpropyl N-(2-amino-2-oxoethoxy)carbamate

1565330-19-9

![2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2997927.png)

![1-ethyl-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2997929.png)

![4-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2997931.png)

![1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B2997942.png)

![S-(2-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-oxoethyl) ethanethioate](/img/structure/B2997943.png)

![2-{[(3-Fluoro-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2997945.png)

![6-(4-Bromophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2997947.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2997949.png)